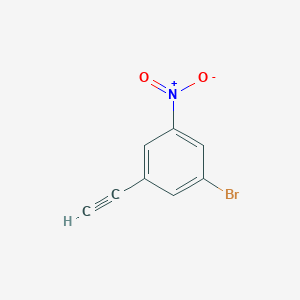

1-Bromo-3-ethynyl-5-nitrobenzene

Overview

Description

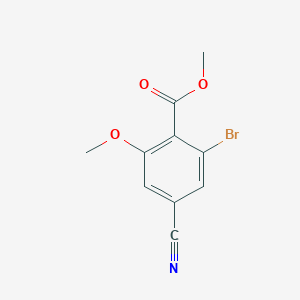

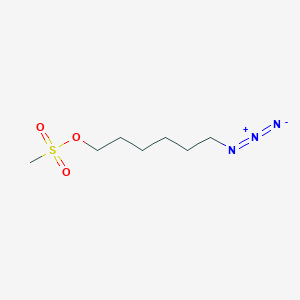

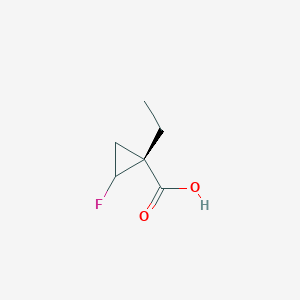

“1-Bromo-3-ethynyl-5-nitrobenzene” is an organic compound. It is an important intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The molecular formula of this compound is C8H4BrNO2 .

Synthesis Analysis

The synthesis of similar compounds, such as 1-bromo-3-nitrobenzene, involves the use of dibromohydantoin for bromizing nitrobenzene in sulfuric acid . Another method involves treating it with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) .Molecular Structure Analysis

The molecular structure of “this compound” can be obtained from its molecular formula, C8H4BrNO2 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 226.03 g/mol . It has a topological polar surface area of 45.8 Ų .Scientific Research Applications

Anisotropic Displacement Parameters

1-Bromo-3-ethynyl-5-nitrobenzene has been studied in relation to its anisotropic displacement parameters. Mroz et al. (2020) conducted experiments on isomorphous compounds including 1-(halomethyl)-3-nitrobenzene, with bromo as a halo, through X-ray diffraction experiments and calculations from first principles. These studies highlight the compound's structural intricacies, particularly in the context of crystallography and molecular modeling (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthesis of Organic Compounds

The compound has applications in the synthesis of organic chemicals. Banwell et al. (2004) demonstrated its use in the palladium[0]-mediated Ullmann cross-coupling reaction. This process led to the production of various compounds such as quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones, which are significant in the field of organic chemistry (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Aromatic Substitution Reactions

Gold, Miri, and Robinson (1980) explored the reactivity of compounds like this compound in the context of nucleophilic aromatic substitution by hydrogen. This study provided insights into the reaction mechanisms and intermediates, such as hydride Meisenheimer adducts, in these types of chemical reactions (Gold, Miri, & Robinson, 1980).

Application in Polymer Solar Cells

Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene, a related compound, in polymer solar cells. This research revealed that the addition of this compound to the active layer of polymer solar cells can significantly improve the power conversion efficiency, demonstrating the compound's potential in renewable energy technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

Electrophilic Bromination Studies

Sobolev et al. (2014) conducted research on the electrophilic bromination of nitrobenzene, utilizing compounds like this compound. This study contributed to a better understanding of electrophilic bromination mechanisms in aromatic compounds with different substituents (Sobolev, Radchenko, Ostvald, Filimonov, & Zherin, 2014).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-ethynyl-5-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The process maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

The compound’s molecular weight of 22603 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This substitution can significantly alter the properties of the original compound, potentially leading to changes in its reactivity, polarity, and other chemical characteristics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reaction conditions, such as temperature and solvent, can also affect the compound’s reactivity and the outcome of its interactions with the benzene ring .

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-ethynyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKWUWACRGCEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)

![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)